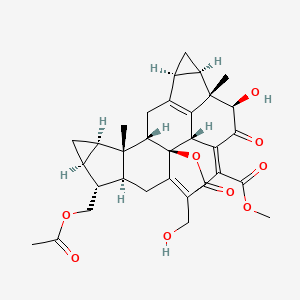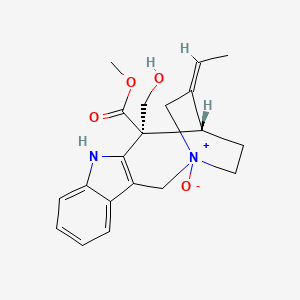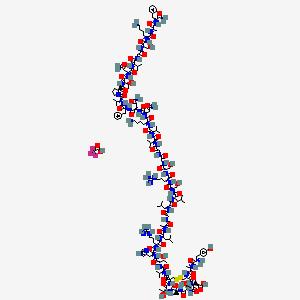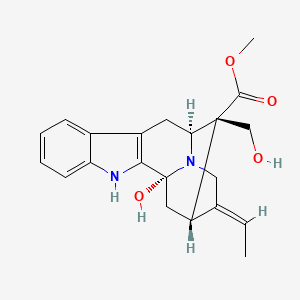
betamethasone 21-mesylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Betamethasone 21-mesylate is a potent corticosteroid compound known for its anti-inflammatory and immunosuppressive properties. It is a derivative of betamethasone, a synthetic glucocorticoid widely used in medical treatments for various inflammatory and autoimmune conditions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of betamethasone 21-mesylate typically involves the esterification of betamethasone with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the mesylate ester at the 21st position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. High-performance liquid chromatography (HPLC) and other analytical techniques are employed to monitor the synthesis and purification processes .
化学反应分析
Types of Reactions: Betamethasone 21-mesylate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield betamethasone 21-aldehyde .
科学研究应用
Betamethasone 21-mesylate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Medicine: Utilized in the development of new therapeutic formulations for inflammatory and autoimmune diseases.
Industry: Applied in the quality control of pharmaceutical products containing corticosteroids.
作用机制
Betamethasone 21-mesylate exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the activation or repression of target genes. This interaction inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune responses . The compound also promotes the expression of anti-inflammatory proteins such as interleukin-10 .
相似化合物的比较
Betamethasone 21-mesylate is unique among corticosteroids due to its specific esterification at the 21st position, which enhances its potency and stability. Similar compounds include:
Betamethasone dipropionate: Known for its high potency in topical formulations.
Betamethasone valerate: Commonly used in dermatological treatments.
Dexamethasone: A stereoisomer of betamethasone with similar anti-inflammatory properties.
This compound stands out due to its specific chemical modifications, which confer unique pharmacokinetic and pharmacodynamic properties .
属性
CAS 编号 |
1881-66-9 |
|---|---|
分子式 |
C23H31FO7S |
分子量 |
470.6 g/mol |
IUPAC 名称 |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate |
InChI |
InChI=1S/C23H31FO7S/c1-13-9-17-16-6-5-14-10-15(25)7-8-20(14,2)22(16,24)18(26)11-21(17,3)23(13,28)19(27)12-31-32(4,29)30/h7-8,10,13,16-18,26,28H,5-6,9,11-12H2,1-4H3/t13-,16-,17-,18-,20-,21-,22-,23-/m0/s1 |
InChI 键 |
ATNWRUJPJUBMHC-DLCSVNPKSA-N |
手性 SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COS(=O)(=O)C)O)C)O)F)C |
规范 SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COS(=O)(=O)C)O)C)O)F)C |
同义词 |
betamethasone 21-mesylate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclohexyl]-[(2S)-2-[bis(carboxymethyl)amino]-3-(4-isothiocyanatophenyl)propyl]amino]acetic acid](/img/structure/B1180811.png)




